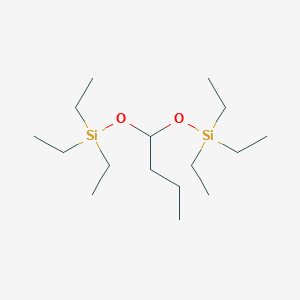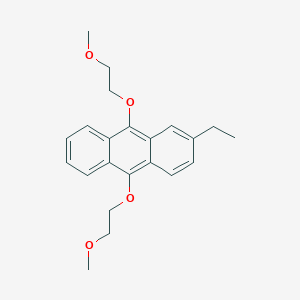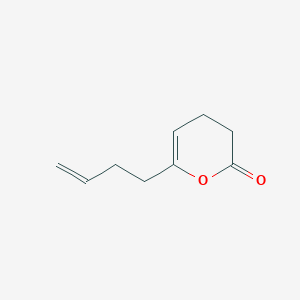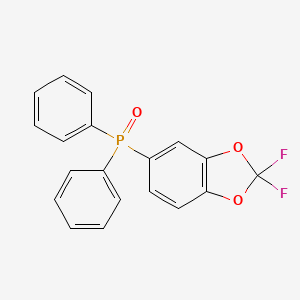
3,3,7,7-Tetraethyl-5-propyl-4,6-dioxa-3,7-disilanonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Bis(triethylsiloxy)butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is a derivative of butane where two hydrogen atoms are replaced by triethylsiloxy groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Bis(triethylsiloxy)butane can be synthesized through the reaction of butane-1,1-diol with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Butane-1,1-diol+2(Triethylsilyl chloride)→1,1-Bis(triethylsiloxy)butane+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of 1,1-Bis(triethylsiloxy)butane follows similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Bis(triethylsiloxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions can convert it back to butane-1,1-diol.
Substitution: The triethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Butane-1,1-diol.
Substitution: Various substituted butane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1-Bis(triethylsiloxy)butane is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: In the study of enzyme interactions and as a model compound for understanding silicon-based biochemistry.
Industry: Used in the production of silicone-based materials and as a surfactant in various formulations.
Wirkmechanismus
The mechanism of action of 1,1-Bis(triethylsiloxy)butane involves its ability to interact with various molecular targets through its siloxy groups. These interactions can lead to the formation of stable complexes, which can alter the physical and chemical properties of the target molecules. The pathways involved include:
Hydrogen bonding: With hydroxyl groups.
Van der Waals interactions: With hydrophobic regions of molecules.
Covalent bonding: Under specific conditions, forming siloxane linkages.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Bis(trimethylsiloxy)butane
- 1,1-Bis(triphenylsiloxy)butane
- 1,1-Bis(dimethylsiloxy)butane
Uniqueness
1,1-Bis(triethylsiloxy)butane is unique due to its triethylsiloxy groups, which provide a balance between hydrophobicity and reactivity. This makes it more versatile compared to its trimethyl or triphenyl counterparts, which are either too hydrophobic or too bulky for certain applications.
Eigenschaften
CAS-Nummer |
530113-82-7 |
|---|---|
Molekularformel |
C16H38O2Si2 |
Molekulargewicht |
318.64 g/mol |
IUPAC-Name |
triethyl(1-triethylsilyloxybutoxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-15-16(17-19(9-2,10-3)11-4)18-20(12-5,13-6)14-7/h16H,8-15H2,1-7H3 |
InChI-Schlüssel |
XBGVVBKIWPPRMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(O[Si](CC)(CC)CC)O[Si](CC)(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
![[(2R)-1-hydroxy-3-phenylpropan-2-yl]sulfamic acid](/img/structure/B14236479.png)
![(2S,3S)-2-(4-Nitrophenyl)-1,5-dioxaspiro[5.5]undecan-3-amine](/img/structure/B14236491.png)
![(2R)-2-amino-3-[1-(1-aminoethylideneamino)propan-2-ylsulfanyl]propanoic Acid](/img/structure/B14236497.png)


![Thieno[3,4-b]-1,4-dioxin, 5-hexyl-2,3-dihydro-](/img/structure/B14236508.png)


![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)

![3-[(4-Iodophenyl)ethynyl]-1,10-phenanthroline](/img/structure/B14236537.png)
![(2R,3R)-2,3-Dihydroxy-3-{[(2R)-1-hydroxy-3-oxopropan-2-yl]oxy}propanal](/img/structure/B14236547.png)

